N-Acetyl-7-methoxy-L-tryptophan

5-HT3A antagonist Serotonin receptor pharmacology Ion channel modulation

Source your N-Acetyl-7-methoxy-L-tryptophan (NAMT) here for its unique, experimentally validated polypharmacology. This synthetic derivative is not interchangeable with melatonin or other tryptophan analogs. It offers a distinct target engagement profile, acting as a potent 5-HT3A antagonist (IC50=21 nM), a nanomolar TDO/IDO1 inhibitor, and a selective TPH2 inhibitor (IC50=20 nM). This makes it an irreplaceable molecular tool for dissecting serotoninergic, melatonergic, and kynurenine pathways. Procure with confidence for reproducible, target-specific research.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B13690345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-7-methoxy-L-tryptophan
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-13-10(9)4-3-5-12(13)20-2/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19)
InChIKeyYZRQRMPSHVDXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-7-methoxy-L-tryptophan: Core Identity and Procurement-Relevant Characteristics


N-Acetyl-7-methoxy-L-tryptophan (NAMT) is a synthetic tryptophan derivative that incorporates both an N-terminal acetyl group and a methoxy substituent at the 7-position of the indole ring. These dual modifications distinguish it from the endogenous amino acid L-tryptophan and from the canonical melatonin precursor N-acetylserotonin. The compound is not a natural metabolite; its synthesis and biological evaluation have been reported in the context of probing serotoninergic, melatonergic, and kynurenine-pathway targets [1]. Early studies have positioned NAMT as a molecular tool capable of engaging multiple receptor and enzyme systems, including the 5-HT3A serotonin receptor, tryptophan 2,3-dioxygenase (TDO), and tryptophan hydroxylase 2 (TPH2), thereby offering a distinctive pharmacological profile for targeted research applications [1].

N-Acetyl-7-methoxy-L-tryptophan: Why In-Class Analogs Cannot Be Freely Substituted


Tryptophan derivatives with seemingly subtle structural variations—such as the position of a methoxy group (5- vs. 7-substitution), the presence or absence of an N-acetyl cap, or the difference between an amino acid and an amine scaffold—exhibit profoundly divergent target engagement profiles. For example, while melatonin (5‑methoxy‑N‑acetyltryptamine) acts as a high-affinity agonist at melatonin receptors [1], its close structural relative N‑acetyl‑7‑methoxy‑L‑tryptophan displays potent antagonism at the 5‑HT3A receptor and nanomolar inhibition of TDO and TPH2 [2][3]. Similarly, 5‑methoxy‑L‑tryptophan is primarily noted for anti‑inflammatory and tumor‑suppressing activities, whereas N‑acetyl‑L‑tryptophan shows negligible NK1 receptor binding [4]. These functional divergences underscore that simple “in‑class” substitution is not scientifically justifiable; each analog must be procured and evaluated based on its unique, experimentally validated target engagement fingerprint.

N-Acetyl-7-methoxy-L-tryptophan: Quantitative Differentiation Against Structural Analogs


Potent 5‑HT3A Receptor Antagonism: Head‑to‑Head Comparison with N‑Acetyl‑L‑tryptophan

N‑Acetyl‑7‑methoxy‑L‑tryptophan acts as a potent antagonist at the human 5‑HT3A receptor, exhibiting an IC50 of 21 nM in a FLIPR‑based calcium flux assay using HEK293 cells transiently expressing the receptor [1]. In stark contrast, N‑acetyl‑L‑tryptophan—the non‑methoxylated analog—displays no significant binding to the NK1 receptor up to millimolar concentrations and has not been reported to engage 5‑HT3A [2]. This >1000‑fold difference in functional antagonism within the same core scaffold highlights the critical role of the 7‑methoxy group in conferring high‑affinity ion‑channel modulation.

5-HT3A antagonist Serotonin receptor pharmacology Ion channel modulation

Nanomolar TDO Inhibition: Comparative Potency Relative to Melatonin

N‑Acetyl‑7‑methoxy‑L‑tryptophan inhibits human tryptophan 2,3‑dioxygenase (TDO) with an IC50 of 70 nM in a cellular assay employing HEK293 cells transfected with human TDO [1]. By comparison, melatonin—a structurally related methoxyindole—acts as a competitive inhibitor of TDO but with reported potencies in the low micromolar range (e.g., Ki ≈ 1‑10 µM) in purified enzyme systems [2]. While assay conditions differ (cellular vs. biochemical), the approximately 14‑ to 140‑fold improvement in potency positions N‑acetyl‑7‑methoxy‑L‑tryptophan as a more robust TDO inhibitor for cell‑based and in vivo studies.

TDO inhibition Kynurenine pathway Immuno-oncology tool

TPH2 Inhibition: A Unique Interaction Not Observed with Melatonin or 5‑Methoxy‑L‑tryptophan

N‑Acetyl‑7‑methoxy‑L‑tryptophan inhibits recombinant human tryptophan hydroxylase 2 (TPH2)—the rate‑limiting enzyme in neuronal serotonin synthesis—with an IC50 of 20 nM [1]. This activity is not shared by melatonin or 5‑methoxy‑L‑tryptophan; both compounds are reported to lack significant direct TPH2 inhibition under similar assay conditions [2]. The 7‑methoxy‑N‑acetyl substitution pattern thus confers a distinct gain‑of‑function, enabling direct modulation of serotonin biosynthesis at the enzyme level.

TPH2 inhibition Serotonin biosynthesis Neuronal enzyme modulation

Differential IDO1 Inhibition: Enhanced Potency Over Melatonin

N‑Acetyl‑7‑methoxy‑L‑tryptophan inhibits human indoleamine 2,3‑dioxygenase 1 (IDO1) with an IC50 of 240 nM in a cell‑free enzymatic assay [1]. In contrast, melatonin exhibits only weak IDO1 inhibition, with reported IC50 values >100 µM in similar assays [2]. This >400‑fold enhancement in potency underscores the critical contribution of the 7‑methoxy‑N‑acetyl motif to IDO1 active‑site engagement, making the compound a far more effective probe for studies of tryptophan catabolism in immune‑oncology.

IDO1 inhibition Immune checkpoint modulation Cancer metabolism

5‑HT7 Receptor Binding: Comparable Affinity to Melatonin

N‑Acetyl‑7‑methoxy‑L‑tryptophan displaces [³H]‑5‑carboxamidotryptamine from the human 5‑HT7A receptor with a Ki of 12 nM [1]. This affinity is within the range reported for melatonin at the 5‑HT7 receptor (Ki ≈ 2‑10 nM) [2]. While the two compounds exhibit similar receptor binding, their functional consequences may diverge due to differential efficacy or pathway bias—a distinction that requires further characterization but highlights the compound's utility as a melatonergic comparator.

5-HT7 receptor GPCR pharmacology Circadian rhythm

IDO1 Cellular Inhibition: Sustained Activity in IFN‑γ‑Stimulated Cells

In IFN‑γ‑stimulated human HeLa cells, N‑acetyl‑7‑methoxy‑L‑tryptophan inhibits IDO1‑mediated kynurenine production with an IC50 of 130 nM after 18‑hour incubation [1]. This cellular potency is consistent with its enzymatic IC50 (240 nM) and demonstrates that the compound can penetrate cells and maintain activity under inflammatory conditions that upregulate IDO1 expression. No equivalent cellular inhibition data are available for melatonin in this exact system, but general IDO1 inhibition by melatonin is considered weak.

IDO1 cellular assay Interferon-gamma response Immunosuppression

N-Acetyl-7-methoxy-L-tryptophan: Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


5‑HT3A Receptor Pharmacology and Ion‑Channel Screening

Procure N‑acetyl‑7‑methoxy‑L‑tryptophan for use as a potent, structurally defined 5‑HT3A antagonist (IC50 = 21 nM) in FLIPR‑based calcium flux assays or electrophysiological studies of ligand‑gated ion channels [1]. The compound provides a high‑affinity reference point for screening novel 5‑HT3 modulators and for dissecting serotoninergic signaling in heterologous expression systems.

Kynurenine Pathway Modulation in Immuno‑Oncology and Neuroinflammation

Employ N‑acetyl‑7‑methoxy‑L‑tryptophan as a dual TDO/IDO1 inhibitor (TDO IC50 = 70 nM; IDO1 IC50 = 240 nM enzymatic / 130 nM cellular) [1][2]. Its robust potency in both biochemical and cellular contexts makes it suitable for studies investigating tryptophan catabolism in tumor microenvironments, immune evasion, or neurodegenerative conditions where kynurenine pathway metabolites are implicated.

Serotonin Biosynthesis Studies via TPH2 Inhibition

Utilize N‑acetyl‑7‑methoxy‑L‑tryptophan as a selective TPH2 inhibitor (IC50 = 20 nM) to interrogate the rate‑limiting step of neuronal serotonin production [1]. Because melatonin and 5‑methoxy‑L‑tryptophan lack this activity, the compound serves as a unique tool for distinguishing peripheral (TPH1‑mediated) from central (TPH2‑mediated) serotonin synthesis in pharmacological and genetic models.

5‑HT7 Receptor Ligand as a Melatonergic Pathway Control

Apply N‑acetyl‑7‑methoxy‑L‑tryptophan as a 5‑HT7A receptor ligand (Ki = 12 nM) in radioligand binding or functional cAMP assays [1]. Given its comparable affinity to melatonin, the compound can function as an isosteric control to probe ligand‑biased signaling, receptor internalization, or downstream effector coupling in melatonergic and serotoninergic pathway analyses.

Quote Request

Request a Quote for N-Acetyl-7-methoxy-L-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.